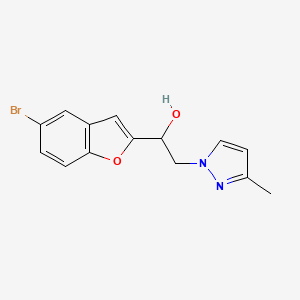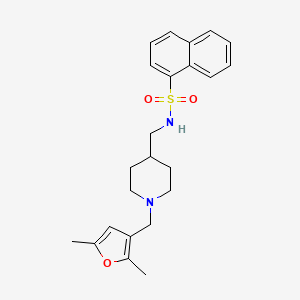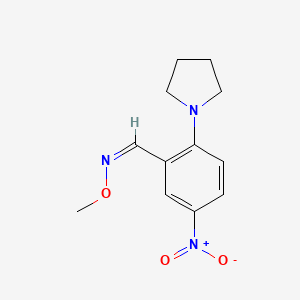![molecular formula C18H23N3O3 B2562441 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923189-11-1](/img/structure/B2562441.png)
4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are known to exhibit various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidinediones can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .Molecular Structure Analysis
The compound’s structure includes a pyrrolo[3,4-d]pyrimidine-2,5-dione moiety, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidinedione .Scientific Research Applications
Polymer Solar Cells Enhancement
A novel n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in polymer solar cells. This material, due to its electron-deficient nature and planar structure, exhibits high conductivity and electron mobility, enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface. This development represents a significant advance in the field of solar energy conversion, demonstrating the utility of DPP derivatives in improving the performance of photovoltaic devices (Hu et al., 2015).
Organic Synthesis and Structural Analysis
The compound 4,7‐Bis(4‐methoxyphenyl)‐1,3,7‐triphenyl‐2,3,5,6,7,7a‐hexahydro‐1H‐pyrrolo[2,3‐d]pyrimidine‐2,5,6‐trione was synthesized through a [4+2]-cycloaddition reaction, illustrating the compound's utility in organic synthesis and the versatility of the pyrrolo[2,3-d]pyrimidine framework. This research sheds light on the structural characteristics and potential applications of such compounds in material science and medicinal chemistry (Adams et al., 2005).
Anticancer and Antimicrobial Potential
Several studies have explored the synthesis of pyrimidine derivatives, including those related to the pyrrolo[3,4-d]pyrimidine structure, demonstrating significant potential in anticancer and antimicrobial applications. For instance, novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives have been evaluated for their antiproliferative effects against a panel of tumor cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Gazivoda Kraljević et al., 2014).
Electronic and Optical Material Development
Electrochemical polymerization of EDOT-substituted DPP derivatives has been investigated, highlighting the influence of substitution patterns on the optical and electronic properties of the resulting polymers. These materials exhibit diverse applications, ranging from electronic devices to photovoltaic systems, underscoring the broad utility of pyrrolo[3,4-d]pyrimidine derivatives in material science (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, this compound disrupts these pathways, leading to downstream effects that can include cell death .
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on bioavailability would need to be studied further.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of protein kinases . This inhibition can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
They can participate in a variety of biochemical reactions, often acting as inhibitors or activators of enzymes .
Cellular Effects
Preliminary studies suggest that similar compounds can have cytotoxic activities against certain cell lines . They may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-13-7-5-12(6-8-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNDSWQSDMHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)




![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)
